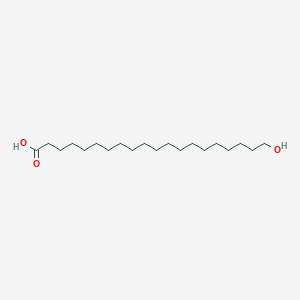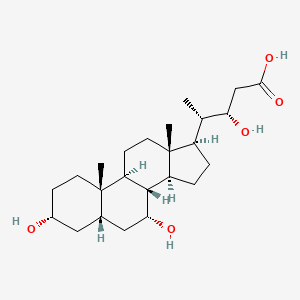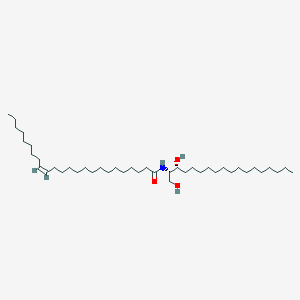
N-(15Z-tetracosenoyl)-sphinganine
Übersicht
Beschreibung
N-(15Z-tetracosenoyl)-sphing-4-enine, also known as Cer(d18:1/24:1(15Z)), is a ceramide (Cer). Ceramides are members of the class of compounds known as sphingolipids (SPs), or glycosylceramides .
Synthesis Analysis
The synthesis of N-(15Z-tetracosenoyl)-sphing-4-enine involves a glucuronyl transfer reaction during the biosynthesis of the carbohydrate epitope HNK-1 .Molecular Structure Analysis
The molecular formula of N-(15Z-tetracosenoyl)-sphing-4-enine is C40H79N2O6P. Its average mass is 715.039 Da and its monoisotopic mass is 714.567566 Da .Chemical Reactions Analysis
N-(15Z-tetracosenoyl)-sphing-4-enine is involved in various biochemical transformations and transport reactions .Physical And Chemical Properties Analysis
N-(15Z-tetracosenoyl)-sphing-4-enine has 46 heavy atoms, 0 rings, 0 aromatic rings, 37 rotatable bonds, a van der Waals molecular volume of 764.61, a topological polar surface area of 69.56, 3 hydrogen bond donors, 3 hydrogen bond acceptors, a logP of 13.32, and a molar refractivity of 203.91 .Wissenschaftliche Forschungsanwendungen
Biosynthesis of Sphingolipids
N-(15Z-tetracosenoyl)-sphinganine plays a crucial role in the biosynthesis of sphingolipids. A study by Rother et al. (1992) demonstrated that sphingosine, a product of cellular sphingolipids, is not a biosynthetic intermediate but exclusively a catabolic product. This indicates that compounds like N-(15Z-tetracosenoyl)-sphinganine are essential in the sphingolipid biosynthesis pathway (Rother, van Echten, Schwarzmann, & Sandhoff, 1992).
Structural Analysis in Sphingolipids
In research focusing on human platelets, Krivit and Hammarström (1972) identified various ceramides, including N-(tetracosenoyl) sphingosine, where N-(15Z-tetracosenoyl)-sphinganine could be a precursor. This study underlines the importance of such compounds in understanding the structural components of ceramides in human cells (Krivit & Hammarström, 1972).
Ceramide Synthesis
Ong and Brady (1972) explored the synthesis of ceramides, where N-(15Z-tetracosenoyl)-sphinganine could be a critical component. They used N-hydroxysuccinimide esters for direct N-acylation, forming ceramides with high yield, highlighting the compound's role in ceramide synthesis (Ong & Brady, 1972).
In Vivo Studies
A study by Ong and Brady (1973) showed that upon injection into rat brains, erythro-dl-[3-3H]sphinganine, a related compound, gets incorporated into ceramides. This indicates the potential involvement of N-(15Z-tetracosenoyl)-sphinganine in similar biological processes in vivo (Ong & Brady, 1973).
Ceramide Synthesis Methods
The work by So et al. (2004) discusses the synthesis of sphinganines from serine-derived Weinreb amide, providing insight into methods of synthesizing compounds like N-(15Z-tetracosenoyl)-sphinganine (So, Ndonye, Izmirian, Richardson, Guerrera, & Howell, 2004).
Wirkmechanismus
Target of Action
N-(15Z-tetracosenoyl)-sphinganine, also known as N-(15Z)-tetracosenoylsphingosine , is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play a crucial role in determining the cell’s response to stress and apoptosis .
Mode of Action
Ceramides, in general, are known to play a key role in various cellular signaling pathways, including those governing cell cycle arrest, apoptosis, and cell senescence .
Biochemical Pathways
N-(15Z-tetracosenoyl)-sphinganine is involved in the sphingolipid metabolic pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and lipoproteins, and play important roles in signal transduction and cell recognition .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines, distributed via lipoproteins in the blood, metabolized in the liver, and excreted in the bile .
Result of Action
The result of N-(15Z-tetracosenoyl)-sphinganine’s action can vary depending on the cell type and the cellular context. In general, ceramides are known to promote cell cycle arrest and apoptosis, and inhibit cell growth and proliferation .
Action Environment
The action of N-(15Z-tetracosenoyl)-sphinganine can be influenced by various environmental factors. For instance, changes in the lipid composition of cell membranes can affect the molecule’s ability to exert its effects . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUULKFVZRXQHPM-ATHUGRIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415277 | |
| Record name | N-(15Z-tetracosenoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(15Z-tetracosenoyl)-sphinganine | |
CAS RN |
352518-80-0 | |
| Record name | N-(15Z-tetracosenoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




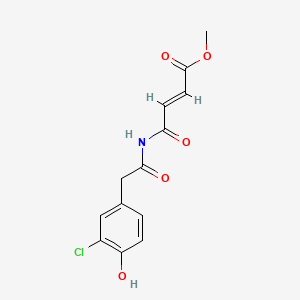
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)
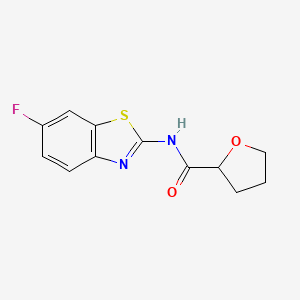
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
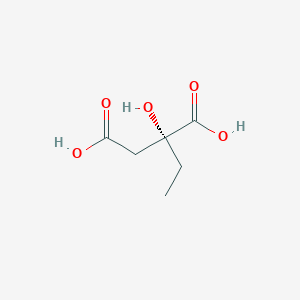
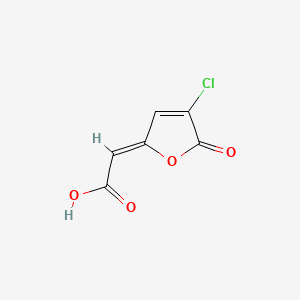
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
